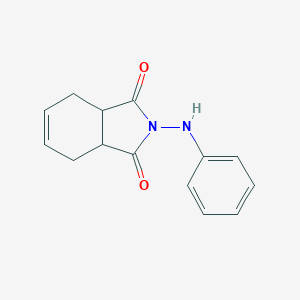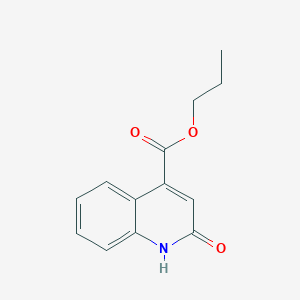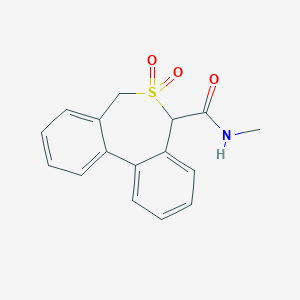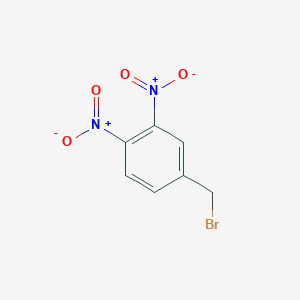![molecular formula C12H10Br2O3 B188577 5',9'-Dibromospiro[1,3-dioxolane-2,10'-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6'-one CAS No. 25867-84-9](/img/structure/B188577.png)
5',9'-Dibromospiro[1,3-dioxolane-2,10'-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6'-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5',9'-Dibromospiro[1,3-dioxolane-2,10'-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6'-one, commonly known as DBSPO, is a chemical compound used in scientific research. It is a spirocyclic compound that has been synthesized for its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of DBSPO involves its ability to bind to metal ions and form a complex. This complex can then undergo a photochemical reaction, generating reactive oxygen species that can damage cells and tissues. This mechanism has been utilized in the treatment of cancer, where DBSPO is used as a photosensitizer to selectively target cancer cells.
Biochemical and Physiological Effects:
DBSPO has been shown to have minimal toxicity and low cytotoxicity. It has been found to be biocompatible and non-toxic to cells. DBSPO has been shown to have a high quantum yield and a long fluorescence lifetime, making it an ideal fluorescent probe for bioimaging applications.
Avantages Et Limitations Des Expériences En Laboratoire
DBSPO has several advantages for lab experiments, including its high quantum yield, long fluorescence lifetime, and biocompatibility. However, it is important to note that DBSPO is sensitive to pH and temperature, and its fluorescence properties can be affected by environmental factors. Therefore, careful experimental design and optimization are necessary to obtain accurate and reliable results.
Orientations Futures
There are several future directions for the use of DBSPO in scientific research. One potential application is in the development of targeted drug delivery systems, where DBSPO can be used as a photosensitizer to selectively target cancer cells. Another potential application is in the development of new fluorescent probes for bioimaging, where DBSPO can be modified to target specific biomolecules. Additionally, further research is needed to fully understand the mechanism of action of DBSPO and its potential applications in the fields of photodynamic therapy and bioimaging.
Méthodes De Synthèse
The synthesis of DBSPO involves a multistep process that starts with the reaction of 2,2-dimethyl-1,3-dioxolane-4,5-dimethanol with bromine to form 2,2-dibromo-1,3-dioxolane. This is followed by a reaction with 1,3-cyclohexadiene to form the spirocyclic compound. The final step involves a reaction with acetic anhydride to form DBSPO.
Applications De Recherche Scientifique
DBSPO has been used in scientific research as a fluorescent probe for the detection of metal ions such as copper, zinc, and mercury. It has also been used as a photosensitizer for the treatment of cancer. DBSPO has been shown to have potential applications in the fields of bioimaging, drug delivery, and photodynamic therapy.
Propriétés
| 25867-84-9 | |
Formule moléculaire |
C12H10Br2O3 |
Poids moléculaire |
362.01 g/mol |
Nom IUPAC |
5',9'-dibromospiro[1,3-dioxolane-2,10'-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6'-one |
InChI |
InChI=1S/C12H10Br2O3/c13-10-6-4-3(9(10)15)5-7(10)8(6)11(4,14)12(5)16-1-2-17-12/h3-8H,1-2H2 |
Clé InChI |
GABJUTVSUROVBC-UHFFFAOYSA-N |
SMILES |
C1COC2(O1)C3C4C5C2(C6C5C(C36)(C4=O)Br)Br |
SMILES canonique |
C1COC2(O1)C3C4C5C2(C6C5C(C36)(C4=O)Br)Br |
| 25867-84-9 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(3-Bromophenyl)amino]methyl}phenol](/img/structure/B188494.png)
![Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B188496.png)


![3-[2-(4-Chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B188500.png)

![ethyl 1-benzyl-5-[(3-bromobenzoyl)oxy]-2-methyl-1H-indole-3-carboxylate](/img/structure/B188502.png)
![Ethyl 2-[2-(2-methylphenoxy)acetamido]-4-phenylthiophene-3-carboxylate](/img/structure/B188503.png)






